REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:11])[C:5](=O)[CH2:6][C:7](=O)[CH3:8])[CH3:2].[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:14]=1[NH:20][NH2:21].C(O)(=O)C>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[CH:6]=[C:7]([CH3:8])[N:20]([C:14]2[C:13]([Cl:12])=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:19])[N:21]=1)=[O:11])[CH3:2]
|
Name
|
|
Quantity
|
35.33 g
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Type
|
reactant
|
Smiles
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C(C)OC(C(CC(C)=O)=O)=O
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=CC=C1)Cl)NN
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Into a 2000 mL flask was weighed
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Type
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TEMPERATURE
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Details
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was then cooled
|
Type
|
WASH
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Details
|
was washed into a separatory funnel with 1.0 M aq. NaOH and ethyl acetate
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Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with sat. aq. NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from EtOH-heptanes
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1)C)C1=C(C=CC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.6 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |